2-Hydroxylamino-4,6-dinitrotoluene
Overview
Description
2-Hydroxylamino-4,6-dinitrotoluene is a member of the nitrotoluene class of compounds. It is characterized by the presence of a hydroxylamino group at the second position and two nitro groups at the fourth and sixth positions on the toluene ring. This compound is known for its role as a metabolite of 2,4,6-trinitrotoluene (TNT) and has significant implications in environmental and biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxylamino-4,6-dinitrotoluene can be synthesized through the reduction of 2,4,6-trinitrotoluene using bacterial strains such as Pseudomonas sp. strain TM15. The reduction process involves the conversion of TNT to hydroxylamino-dinitrotoluenes, including this compound . The reaction conditions typically involve the use of thin-layer chromatography for isolation and identification, with dichloromethane as the developing solvent and acetonitrile for extraction .
Industrial Production Methods: the compound can be produced in laboratory settings using controlled reduction processes and careful handling to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxylamino-4,6-dinitrotoluene undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form amines.
Oxidation: It can be oxidized to form nitroso compounds.
Substitution: The nitro groups can undergo substitution reactions under specific conditions.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas and metal catalysts.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve acidic or basic environments.
Major Products:
Reduction: Amines
Oxidation: Nitroso compounds
Substitution: Various substituted nitrotoluenes
Scientific Research Applications
2-Hydroxylamino-4,6-dinitrotoluene has several scientific research applications:
Environmental Chemistry: It is studied as a metabolite of TNT, providing insights into the degradation pathways of nitroaromatic compounds in the environment.
Biochemistry: The compound’s role in bacterial metabolism of TNT is of interest for bioremediation efforts.
Analytical Chemistry: Techniques such as thin-layer chromatography and mass spectrometry are used to isolate and identify this compound, contributing to advancements in analytical methods.
Mechanism of Action
The mechanism of action of 2-Hydroxylamino-4,6-dinitrotoluene involves its role as an intermediate in the reduction of TNT. The compound is unstable in aqueous solutions and can undergo spontaneous conversion to azoxy compounds in the presence of oxygen . This instability and reactivity are key to understanding its behavior in environmental and biochemical contexts .
Comparison with Similar Compounds
4-Hydroxylamino-2,6-dinitrotoluene: Another major metabolite of TNT with similar properties and reactivity.
2,4-Dinitrotoluene: A related compound with two nitro groups but lacking the hydroxylamino group.
2,6-Dinitrotoluene: Similar to 2,4-dinitrotoluene but with nitro groups at different positions.
Uniqueness: 2-Hydroxylamino-4,6-dinitrotoluene is unique due to its specific substitution pattern and its role as an intermediate in TNT degradation. Its instability and reactivity distinguish it from other nitrotoluenes, making it a valuable compound for studying environmental and biochemical processes .
Properties
IUPAC Name |
N-(2-methyl-3,5-dinitrophenyl)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5/c1-4-6(8-11)2-5(9(12)13)3-7(4)10(14)15/h2-3,8,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KONVLHWTMAMGAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7069318 | |
Record name | Benzenamine, N-hydroxy-2-methyl-3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7069318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59283-76-0 | |
Record name | 2-Hydroxylamino-4,6-dinitrotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59283-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxylamino-4,6-dinitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059283760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, N-hydroxy-2-methyl-3,5-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, N-hydroxy-2-methyl-3,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7069318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxylamino-4,6-dinitrotoluene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW4UUN49YH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-hydroxylamino-4,6-dinitrotoluene formed?
A: 2HADNT is primarily formed through the reduction of a nitro group in TNT by microorganisms and plants. This reduction often occurs stepwise, with 2HADNT being an intermediate before further reduction to 2-amino-4,6-dinitrotoluene (2ADNT). [, ] Studies have identified various enzymes involved in this process, including nitroreductases and carbon monoxide dehydrogenase. [, , ]
Q2: Does 2HADNT contribute to the toxicity observed in TNT-contaminated environments?
A: While 2HADNT itself might have lower toxicity compared to TNT and 2ADNT, its role in the overall toxicity picture is complex. [, ] 2HADNT can undergo abiotic transformations to form other compounds, some of which might be more toxic. For example, it can react with itself to form azoxytoluenes, which have been shown to exhibit phytotoxicity. [] Additionally, 2HADNT can inhibit enzymes like lignin peroxidase in fungi, potentially hindering the biodegradation of TNT. []
Q3: How stable is 2HADNT in the environment?
A: 2HADNT is relatively unstable and can undergo various transformations depending on environmental conditions. Studies have shown that it degrades spontaneously in water, with degradation accelerated by heat, dissolved oxygen, and acidic pH. [] This instability makes it challenging to isolate and analyze 2HADNT, requiring specialized techniques like thin-layer chromatography and laser time-of-flight mass spectrometry. []
Q4: Are there any analytical challenges associated with studying 2HADNT?
A: Yes, the instability of 2HADNT makes it challenging to study using conventional analytical methods like liquid chromatography-mass spectrometry or gas chromatography-mass spectrometry. [] The compound tends to degrade during analysis, making accurate identification and quantification difficult. To overcome this challenge, researchers have employed techniques like thin-layer chromatography for isolation and laser time-of-flight mass spectrometry for identification. [] Additionally, the synthesis and characterization of high-purity standards of 2HADNT are crucial for accurate identification and quantification in environmental samples. []
Q5: What is the future direction of research on 2HADNT?
A5: Future research on 2HADNT will likely focus on:
- Elucidating the detailed mechanisms of 2HADNT formation and transformation by different enzymes in various organisms. This includes characterizing the enzymes involved, determining their kinetic parameters, and understanding how environmental factors influence their activity. [, , ]
- Developing sensitive and reliable analytical methods for the detection and quantification of 2HADNT in complex environmental matrices. [, ]
- Exploring the use of 2HADNT-degrading microorganisms or enzymes for bioremediation applications in TNT-contaminated sites. [, , ]
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